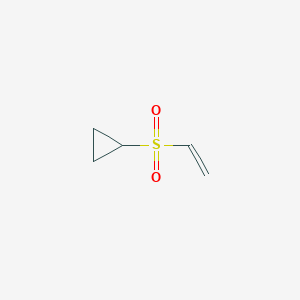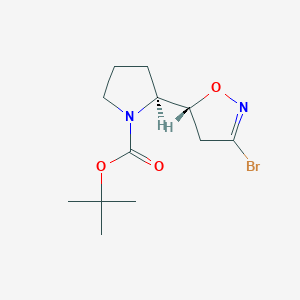
8-Hydroxymethylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, where a hydroxymethyl group is attached to the eighth position of the guanine base. This compound is significant in the study of oxidative stress and DNA damage, as it serves as a biomarker for oxidative damage to nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethylguanosine typically involves the hydroxylation of guanosine. One common method is the reaction of guanosine with formaldehyde under basic conditions, followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to optimize the production of the desired compound .
化学反应分析
Types of Reactions: 8-Hydroxymethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 8-oxoguanosine, a well-known marker of oxidative stress.
Reduction: Reduction reactions can convert it back to guanosine under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton-type reagents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学研究应用
8-Hydroxymethylguanosine has a wide range of applications in scientific research:
作用机制
The primary mechanism by which 8-Hydroxymethylguanosine exerts its effects is through its incorporation into DNA and RNA, where it can cause mutations and affect the stability of nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and alter the base-pairing properties of guanosine, leading to errors during DNA replication and transcription . This compound is also involved in the base excision repair pathway, where it is recognized and excised by specific glycosylases .
相似化合物的比较
8-Hydroxyguanine: Another oxidative modification of guanine, often studied alongside 8-Hydroxymethylguanosine for its role in oxidative DNA damage.
8-Oxoguanosine: A product of further oxidation of this compound, commonly used as a biomarker for oxidative stress.
N2-Methylguanosine: A methylated derivative of guanosine, used to study the effects of methylation on nucleic acid stability and function.
Uniqueness: this compound is unique due to its specific hydroxymethyl modification, which provides distinct chemical properties and biological effects compared to other modified guanosines. Its role as a biomarker for oxidative stress and its involvement in DNA repair mechanisms highlight its importance in both basic and applied research .
属性
分子式 |
C11H15N5O6 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |
InChI 键 |
PQGSVCVISXGQOL-KAFVXXCXSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)


![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)

